molecular formula C11H22ClNO2 B2560830 (2,2,6,6-Tetramethyl-4-piperidinyl)acetic acid hydrochloride CAS No. 52598-90-0

(2,2,6,6-Tetramethyl-4-piperidinyl)acetic acid hydrochloride

Cat. No. B2560830
CAS RN: 52598-90-0
M. Wt: 235.75
InChI Key: KJYVYQNKXSZKFC-UHFFFAOYSA-N
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Description

“(2,2,6,6-Tetramethyl-4-piperidinyl)acetic acid hydrochloride” is a chemical compound with the molecular formula C11H22ClNO2 . It is a derivative of 2,2,6,6-Tetramethylpiperidine, which is a hindered secondary amine used to prepare metallo-amide bases and selective generation of silylketene acetals .


Molecular Structure Analysis

The molecular structure of “(2,2,6,6-Tetramethyl-4-piperidinyl)acetic acid hydrochloride” consists of 11 carbon atoms, 22 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom . The exact mass of the molecule is 235.1339066 g/mol .


Physical And Chemical Properties Analysis

“(2,2,6,6-Tetramethyl-4-piperidinyl)acetic acid hydrochloride” has a molecular weight of 235.75 g/mol . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the molecule are 235.1339066 g/mol .

Scientific Research Applications

Safety and Hazards

“(2,2,6,6-Tetramethyl-4-piperidinyl)acetic acid hydrochloride” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed .

properties

IUPAC Name

2-(2,2,6,6-tetramethylpiperidin-4-yl)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2.ClH/c1-10(2)6-8(5-9(13)14)7-11(3,4)12-10;/h8,12H,5-7H2,1-4H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYVYQNKXSZKFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)CC(=O)O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815282
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(2,2,6,6-Tetramethyl-4-piperidinyl)acetic acid hydrochloride

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